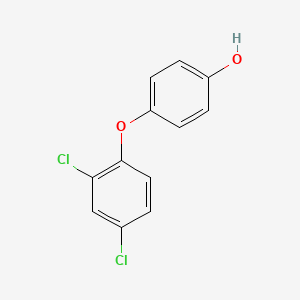

4-(2,4-Dichlorophenoxy)phenol

Descripción general

Descripción

4-(2,4-Dichlorophenoxy)phenol is an organic compound with the molecular formula C12H8Cl2O2. It is a chlorinated derivative of phenol and is known for its antimicrobial and antiseptic properties. This compound is often used in various industrial and research applications due to its chemical stability and effectiveness in inhibiting microbial growth .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dichlorophenoxy)phenol typically involves the reaction of 2,4-dichlorophenol with phenol under specific conditions. One common method includes the diazotization of 2,4-dichloroaniline followed by a coupling reaction with phenol. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pH conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined and processed under optimized conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product .

Análisis De Reacciones Químicas

Oxidation Reactions

The phenolic hydroxyl group and aromatic rings undergo oxidation, particularly in enzymatic systems:

- Enzymatic Oxidation : Horseradish peroxidase (HRP) catalyzes the dimerization of 4-(2,4-dichlorophenoxy)phenol in the presence of H₂O₂, forming 2,4-dichloro-6-(2,4-dichlorophenoxy)-phenol. Further oxidation yields chlorinated quinones (e.g., 2-chloro-6-(2,4-dichlorophenoxy)-1,4-benzoquinone) with concurrent chloride release .

- pH Dependence : Optimal oxidation occurs near the phenolic pKa (~7.48), favoring deprotonation and radical formation .

Oxidation Products :

| Product | Conditions | Reference |

|---|---|---|

| Dimer (C₁₂H₈Cl₄O₃) | HRP, pH 5.5–8.5 | |

| Quinone (C₁₂H₆Cl₃O₃) | HRP, aerobic conditions |

Nucleophilic Substitution and Etherification

The hydroxyl group and chlorinated positions enable reactivity in synthesis:

- Etherification : Reacts with alkyl halides (e.g., chloroacetic acid) to form esters or ethers under basic conditions, pivotal in herbicide production (e.g., 2,4-D synthesis) .

- Halogen Exchange : Chlorine atoms at positions 2 and 4 undergo substitution with nucleophiles (e.g., amines) in polar aprotic solvents .

Example Reaction :Key intermediates in 2,4-D synthesis .

Environmental Degradation

In soil and water, microbial and photolytic pathways dominate:

- Microbial Degradation : Soil bacteria (e.g., Pseudomonas) cleave the ether bond, yielding 2,4-dichlorophenol and phenol derivatives, with a half-life of ~6 days under aerobic conditions .

- Photolysis : UV light induces dechlorination and hydroxylation, forming less chlorinated metabolites .

Degradation Byproducts :

| Byproduct | Pathway | Reference |

|---|---|---|

| 2,4-Dichlorophenol | Microbial cleavage | |

| 4-Chlorophenol | Photolysis |

Byproduct Formation in Industrial Processes

Impurities arise during synthesis due to chlorination side reactions:

- Dioxin Contamination : Self-condensation of chlorophenols under high temperatures forms trace polychlorinated dibenzo-p-dioxins (PCDDs), notably 2,7-dichlorodibenzo-p-dioxin .

- Chlorophenol Isomers : Incomplete chlorination yields mono- and trichlorophenol derivatives .

Impurity Profile :

| Impurity | Concentration Range | Source |

|---|---|---|

| 2,4-Dichlorophenol | 0.1–0.6% | |

| 2,7-Dichlorodibenzo-p-dioxin | <1 µg/kg |

Redox and Conjugation Reactions

The phenolic group participates in redox and conjugation processes:

Aplicaciones Científicas De Investigación

Agricultural Applications

Herbicide Use

4-(2,4-Dichlorophenoxy)phenol is primarily recognized for its role as a herbicide. It effectively controls unwanted vegetation in crops, enhancing agricultural productivity. The compound is particularly effective against broadleaf weeds, making it vital for maintaining crop health and yield.

Case Study: Efficacy in Crop Yield Improvement

A study conducted on soybean fields treated with this compound demonstrated a significant increase in yield compared to untreated fields. The herbicide application reduced weed competition, leading to higher overall productivity and quality of the soybean harvest .

Pharmaceutical Applications

Synthesis Intermediate

In the pharmaceutical industry, this compound serves as an intermediate in the synthesis of various pharmaceutical agents. This role is crucial in developing new medications that target a range of health conditions.

Case Study: Development of Antimicrobial Agents

Research has shown that derivatives synthesized from this compound exhibit antimicrobial properties. A series of compounds derived from this phenolic compound were tested against common pathogens, demonstrating significant antibacterial activity .

Industrial Applications

Dyes and Pigments Production

The compound is utilized in the production of dyes and pigments, where it enhances color stability and durability. Its chemical properties allow for the creation of vibrant colors that are resistant to fading over time.

Table: Industrial Applications of this compound

| Application Type | Description |

|---|---|

| Dyes | Used as a precursor to synthesize dyes |

| Pigments | Enhances color stability in various materials |

| Plastics | Acts as an additive to improve material properties |

Environmental Science

Pollutant Monitoring

In environmental studies, this compound is employed to assess the impact of pollutants on ecosystems. Its presence in soil and water samples can indicate contamination levels and help gauge the effectiveness of remediation efforts.

Case Study: Soil Contamination Assessment

A study involving soil samples from agricultural lands treated with this compound revealed insights into its degradation patterns. Researchers found that specific microbial strains could degrade this compound effectively, suggesting potential bioremediation strategies for contaminated sites .

Research and Development

Organic Synthesis

The compound's role in organic synthesis makes it invaluable for researchers developing new chemical compounds. Its versatility allows for modifications that can lead to innovative applications across multiple disciplines.

Table: Research Applications

| Research Area | Application |

|---|---|

| Organic Chemistry | Building block for new compounds |

| Environmental Studies | Assessing degradation pathways |

| Pharmacology | Developing new therapeutic agents |

Mecanismo De Acción

The antimicrobial activity of 4-(2,4-Dichlorophenoxy)phenol is primarily due to its ability to disrupt microbial cell membranes and inhibit essential enzymes. It targets the lipid bilayer of microbial cells, leading to increased permeability and cell lysis. Additionally, it can interfere with the function of enzymes involved in cell wall synthesis and metabolic pathways, ultimately leading to cell death .

Comparación Con Compuestos Similares

Similar Compounds

2,4-Dichlorophenol: A precursor to 4-(2,4-Dichlorophenoxy)phenol, used in the synthesis of herbicides.

Triclosan: A widely used antimicrobial agent with a similar structure, known for its use in personal care products.

2,4-Dichlorophenoxyacetic acid: An herbicide with structural similarities, used in agriculture

Uniqueness

This compound is unique due to its specific combination of antimicrobial properties and chemical stability. Unlike some similar compounds, it is less prone to degradation and can be used in a wider range of applications, including industrial and medical settings .

Actividad Biológica

4-(2,4-Dichlorophenoxy)phenol, also known as Triclosan, is a compound that has garnered significant attention due to its biological activity and environmental impact. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₈Cl₂O₂

- Molecular Weight : 267.09 g/mol

- CAS Number : 3380-34-5

- Density : 1.3 g/cm³

- Melting Point : 39-41 °C

- Water Solubility : Low solubility (0.005 g/100 mL)

Triclosan functions primarily as an antimicrobial agent. Its biological activity is attributed to its ability to inhibit bacterial fatty acid synthesis by targeting the enzyme enoyl-acyl carrier protein reductase (ENR). This inhibition disrupts the bacterial cell membrane synthesis, leading to cell death. The compound is effective against a broad spectrum of bacteria, including both Gram-positive and Gram-negative species.

Biological Activity

- Antimicrobial Properties :

- Environmental Impact :

- Resistance Development :

Case Study 1: Antimicrobial Efficacy

A study assessed the efficacy of Triclosan in hospital settings where it was used in hand sanitizers and soaps. Results indicated a significant reduction in healthcare-associated infections when Triclosan-containing products were employed compared to non-Triclosan products .

Case Study 2: Environmental Persistence

Research conducted on the environmental fate of Triclosan demonstrated its persistence in wastewater treatment plants, leading to detectable levels in effluents released into natural water bodies. This study highlighted the need for improved wastewater management practices to mitigate the compound's ecological impact .

Toxicological Profile

Triclosan has been associated with various health concerns:

- Endocrine Disruption : Some studies suggest that Triclosan may interfere with thyroid hormone regulation, raising concerns about its use in consumer products .

- Allergic Reactions : Dermal exposure has been linked to allergic reactions in some individuals, necessitating caution in its application .

Data Table: Biological Activity Summary

Propiedades

IUPAC Name |

4-(2,4-dichlorophenoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O2/c13-8-1-6-12(11(14)7-8)16-10-4-2-9(15)3-5-10/h1-7,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPRSKCAGYLXDCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3068259 | |

| Record name | Phenol, 4-(2,4-dichlorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40843-73-0 | |

| Record name | 4-(2,4-Dichlorophenoxy)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40843-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2,4-Dichlorophenoxy)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040843730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-(2,4-dichlorophenoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 4-(2,4-dichlorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2,4-dichlorophenoxy)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(2,4-DICHLOROPHENOXY)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DWA4SN6HT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 4-(2,4-Dichlorophenoxy)phenol formed in the environment?

A: this compound is a major degradation product of the herbicide diclofop-methyl. Research indicates that diclofop-methyl undergoes microbial degradation in soil, leading to the formation of this compound as an intermediate metabolite. [, , , , , ] This degradation process is influenced by factors like soil type, pH, and microbial activity.

Q2: What analytical techniques are used to identify and quantify this compound in environmental and laboratory settings?

A: Several analytical techniques are employed to identify and quantify this compound. Gas chromatography coupled with mass spectrometry (GC/MS) is commonly used to identify and quantify this compound in environmental samples and degradation studies. [, , ] Thin-layer chromatography (TLC) can also be used for identifying this compound based on its relative retention factor (Rf) on silica gel plates. []

Q3: Can electrochemical methods be used to degrade diclofop-methyl and its metabolites?

A: Research indicates that electrochemical methods, particularly using boron-doped diamond electrodes, can effectively degrade diclofop-methyl. [] This process involves the cleavage of the aryloxy propionic ester bond, leading to the formation of this compound. [] Further oxidation can result in the complete mineralization of the compound. The efficiency of this degradation process is influenced by factors such as current density. []

Q4: How does this compound impact algae, and is its toxicity related to its degradation?

A: this compound exhibits significant toxicity to freshwater microalgae species like Chlorella pyrenoidosa, Chlorella vulgaris, and Scenedesmus obliquus. [] Interestingly, the toxicity of diclofop-methyl and its metabolites appears to correlate with their degradability in algal suspensions. [] This suggests that the degradation process itself might contribute to the overall toxicity of diclofop-methyl in aquatic ecosystems.

Q5: Can mass spectrometry be used to study the degradation products of diclofop-methyl?

A: Yes, collision-induced dissociation mass spectrometry (CID-MS) is a valuable tool for analyzing the degradation products of diclofop-methyl. [] By analyzing the fragmentation patterns of the parent ion, researchers can identify characteristic product ions that correspond to specific degradation products like this compound and 4-(2,4-dichlorophenoxy)dehydrophenetole. [] This information helps elucidate the degradation pathways and the formation of key metabolites.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.